(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine

Catalog No.
S13227939
CAS No.
81402-48-4
M.F
C28H39N3O12
M. Wt
609.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpi...

CAS Number

81402-48-4

Product Name

(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine

Molecular Formula

C28H39N3O12

Molecular Weight

609.6 g/mol

InChI

InChI=1S/C16H27N3.3C4H4O4/c1-17(2)16(15-7-5-4-6-8-15)9-10-19-13-11-18(3)12-14-19;3*5-3(6)1-2-4(7)8/h4-8,16H,9-14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+

InChI Key

VETUAKXICZAPTN-LDFLFNBESA-N

Canonical SMILES

CN1CCN(CC1)CCC(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCN(CC1)CCC(N(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

The compound (E)-but-2-enedioic acid; N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine is a complex organic molecule notable for its unique structural features. It comprises a butenedioic acid moiety attached to a dimethylated amine that includes a piperazine ring, which is often associated with various pharmacological activities. The molecular formula of this compound is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, and it has a molecular weight of approximately 320.4 g/mol.

This compound's structure allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. Its design incorporates elements that may enhance solubility and bioavailability, critical factors in drug development.

Typical for both its carboxylic acid and amine functionalities:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it a weak acid.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Amide Formation: The amine can react with carboxylic acids to form amides.
  • Reduction and Oxidation: The compound may undergo reduction reactions, particularly at the carbonyl groups if present, and oxidation reactions leading to the formation of different derivatives.

Common reagents used in these reactions include:

  • Acids: Such as sulfuric acid for dehydration reactions.
  • Bases: Like sodium hydroxide for neutralization.
  • Reducing Agents: Such as lithium aluminum hydride for reduction processes.

The synthesis of (E)-but-2-enedioic acid; N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine typically involves several steps:

  • Preparation of Butenedioic Acid: This can be achieved through the oxidation of suitable precursors such as alkenes or via condensation reactions involving malonic acid derivatives.
  • Formation of the Piperazine Ring: This step usually involves cyclization reactions starting from appropriate aminoalkyl chains.
  • Dimethylation: The introduction of the two methyl groups on the nitrogen atoms can be performed using methylating agents like dimethyl sulfate or iodomethane.
  • Final Coupling Reaction: The last step involves coupling the butenedioic acid with the piperazine derivative to form the final product, typically facilitated by activating agents like carbodiimides.

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its unique structure and biological activity.
  • Chemical Research: Utilized in studies focusing on receptor interactions or synthesis of related compounds.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its structural properties.

Interaction studies are crucial for understanding how (E)-but-2-enedioic acid; N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine interacts with biological targets. These studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes using techniques like radiolabeled ligand binding assays.
  • Functional Assays: Evaluating the biological response following interaction with target proteins, often using cell lines or animal models.
  • Structure Activity Relationship Analysis: Modifying the chemical structure to determine which parts are essential for activity.

Several compounds share structural similarities with (E)-but-2-enedioic acid; N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amines, such as:

Compound NameMolecular FormulaKey Features
N,N-DimethylpiperazineC6H14N2C_6H_{14}N_2Simple piperazine derivative
4-MethylpiperazineC6H14N2C_6H_{14}N_2Substituted piperazine
3-(4-Methylphenyl)propanamideC11H15NOC_{11}H_{15}NOAmide derivative with phenyl group

Uniqueness

What distinguishes (E)-but-2-enedioic acid; N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amines from these compounds is its combination of both a butenedioic acid moiety and a piperazine ring, allowing for diverse chemical reactivity and potential therapeutic effects that are not present in simpler analogs. This multifaceted structure enhances its versatility in medicinal chemistry applications, making it a unique candidate for further research and development.

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

6

Exact Mass

609.25337369 g/mol

Monoisotopic Mass

609.25337369 g/mol

Heavy Atom Count

43

Dates

Modify: 2024-08-10

Explore Compound Types